molecular formula C6H4Cl6 B14339454 1,5-Hexadiene, 1,1,2,4,4,5-hexachloro- CAS No. 97985-58-5

1,5-Hexadiene, 1,1,2,4,4,5-hexachloro-

Cat. No.: B14339454
CAS No.: 97985-58-5
M. Wt: 288.8 g/mol
InChI Key: XLTVGBUOHAUXHL-UHFFFAOYSA-N
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Description

1,5-Hexadiene, 1,1,2,4,4,5-hexachloro- is an organic compound with the molecular formula C6H4Cl6. It is a colorless, volatile liquid that is used as a crosslinking agent and precursor to a variety of other compounds . This compound is part of the hexadiene family, which consists of compounds with two double bonds separated by a chain of carbon atoms.

Preparation Methods

1,5-Hexadiene, 1,1,2,4,4,5-hexachloro- can be synthesized through several methods:

Chemical Reactions Analysis

1,5-Hexadiene, 1,1,2,4,4,5-hexachloro- undergoes various chemical reactions, including:

Common reagents used in these reactions include halogens, hydrogen halides, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,5-Hexadiene, 1,1,2,4,4,5-hexachloro- has several scientific research applications:

Mechanism of Action

The mechanism by which 1,5-Hexadiene, 1,1,2,4,4,5-hexachloro- exerts its effects involves electrophilic addition reactions. The compound’s double bonds react with electrophiles, leading to the formation of carbocation intermediates. These intermediates can then undergo further reactions to form various products . The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

1,5-Hexadiene, 1,1,2,4,4,5-hexachloro- can be compared with other similar compounds, such as:

The uniqueness of 1,5-Hexadiene, 1,1,2,4,4,5-hexachloro- lies in its multiple chlorine atoms, which significantly influence its chemical behavior and applications.

Properties

CAS No.

97985-58-5

Molecular Formula

C6H4Cl6

Molecular Weight

288.8 g/mol

IUPAC Name

1,1,2,4,4,5-hexachlorohexa-1,5-diene

InChI

InChI=1S/C6H4Cl6/c1-3(7)6(11,12)2-4(8)5(9)10/h1-2H2

InChI Key

XLTVGBUOHAUXHL-UHFFFAOYSA-N

Canonical SMILES

C=C(C(CC(=C(Cl)Cl)Cl)(Cl)Cl)Cl

Origin of Product

United States

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